molecular formula C12H15N3S B1440546 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline CAS No. 1251200-06-2

3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline

Cat. No. B1440546
M. Wt: 233.33 g/mol
InChI Key: RPJHXFTVSBKUOS-UHFFFAOYSA-N
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Description

“3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C12H15N3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of “3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” consists of a thiazole ring attached to an aniline group through a methylene bridge . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activities

A study by Chaitanya, Nagendrappa, and Vaidya (2010) illustrates the use of similar anilines in the synthesis of 2-amino[2,1-b][1,3]benzothiazoles, leading to compounds with potential antibacterial, antifungal, and anti-inflammatory activities (M. Chaitanya, G. Nagendrappa, & V. Vaidya, 2010).

UV Spectra in Solution Studies

Cumper and Singleton (1968) investigated the ultraviolet spectra of aniline derivatives, including their interactions with solvents like ethanol and water, providing insight into the electronic properties of these molecules (C. Cumper & A. Singleton, 1968).

Synthesis of Novel Compounds

Andersen, Hammad, and Pedersen (1986) demonstrated the synthesis of N-arylthiazolo[5,4-d]pyrimidin-7-amines from 5-(acylamino)-2-methyl-4-thiazolecarboxamides, indicating the role of anilines in the formation of complex heterocyclic structures (K. Andersen, M. Hammad, & E. Pedersen, 1986).

Antihypertensive Applications

Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis of thiosemicarbazides and triazoles from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to compounds with antihypertensive α-blocking activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).

Molecular Structure and Biological Activity Studies

Abdel-Ghani, Abo El-Ghar, and Mansour (2013) synthesized and characterized Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole derivatives, assessing their antibacterial activity (N. Abdel-Ghani, M. F. Abo El-Ghar, & A. Mansour, 2013).

properties

IUPAC Name

3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(7-12-8-16-9-14-12)6-10-3-2-4-11(13)5-10/h2-5,8-9H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJHXFTVSBKUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)N)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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